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Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely

adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative

proteomics.[1][2][3] The method relies on the metabolic incorporation of "heavy," stable

isotope-containing amino acids into the entire proteome of living cells.[1][3] This creates a

distinct mass shift for every protein, allowing for the accurate relative quantification of protein

abundance between different cell populations.

Dynamic SILAC (dSILAC), also known as pulse-SILAC, is an extension of this technique that

enables the measurement of protein turnover—the combined result of protein synthesis and

degradation.[1][4][5] Instead of comparing different cell states, dSILAC involves switching cells

from a "light" unlabeled medium to a "heavy" labeled medium at a specific time point.[1][6] By

collecting samples over a time course and measuring the ratio of heavy (newly synthesized) to

light (pre-existing) proteins, researchers can calculate synthesis and degradation rates for

thousands of proteins simultaneously.[1][7] This provides a dynamic view of the proteome,

which is crucial for understanding cellular homeostasis, disease progression, and the

mechanism of action of therapeutic drugs.[4][8][9]

This application note provides a detailed workflow and protocol for conducting a dSILAC

experiment using heavy L-Lysine-d4 (Lys-d4) to measure protein turnover. L-Lysine is a

common choice for SILAC because, when using proteases like Lys-C or Trypsin, it ensures that

most resulting peptides incorporate the isotopic label.[1][10][11]
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Dynamic SILAC Experimental Workflow
The dSILAC workflow consists of three main stages: an initial adaptation phase to fully label

the proteome with a light amino acid, a pulse phase where the heavy amino acid is introduced,

and a final analysis phase involving sample processing, mass spectrometry, and data analysis.
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Caption: The Dynamic SILAC workflow for measuring protein turnover.
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Detailed Experimental Protocol
This protocol is designed for cultured mammalian cells and uses L-Lysine-d4 as the heavy

amino acid and the protease Lys-C for digestion.

Phase 1: Cell Adaptation to 'Light' Medium
The goal of this phase is to ensure that the entire cellular proteome is uniformly labeled with

the standard, 'light' version of L-Lysine (Lys-d0).

1.1. Media Preparation:

Prepare SILAC-compatible cell culture medium that is deficient in L-Lysine. Common base

media include DMEM or RPMI-1640.

Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to a final concentration

of 10%. Dialyzed serum is critical as it has reduced levels of free amino acids that would

otherwise compete with the labeled ones.

Add 'light' L-Lysine-HCl (d0) to the manufacturer's recommended concentration (e.g., 146

mg/L for DMEM).[12]

Add all other necessary supplements like glutamine and antibiotics. Label this medium as

"Light Medium."

1.2. Cell Culture:

Thaw and culture the cells of interest in the prepared "Light Medium."

Continuously culture the cells for a minimum of five to six cell divisions. This ensures that

virtually all pre-existing proteins are replaced with proteins containing the light L-Lysine.

[13]

1.3. (Optional) Confirmation of Labeling:

To confirm full incorporation, a small sample of cells can be harvested.
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Process the sample through protein extraction, digestion, and LC-MS/MS analysis (as

described below) to verify that the incorporation of light lysine is >95%.

Phase 2: Isotope Pulse and Time-Course Collection
This phase marks the start of the experiment where newly synthesized proteins begin to

incorporate the heavy label.

2.1. Heavy Media Preparation:

Prepare "Heavy Medium" identically to the "Light Medium," but substitute the light L-

Lysine-HCl with heavy L-Lysine-d4 at the equivalent molar concentration.

2.2. The Pulse:

At time zero (T=0), remove the "Light Medium" from the culture plates.

Wash the cells once with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove

any residual light medium.

Immediately add the pre-warmed "Heavy Medium" to the cells.

2.3. Sample Harvesting:

Harvest the first plate of cells immediately at T=0. This sample represents the proteome

before significant incorporation of the heavy label.

Harvest subsequent plates at various time points post-medium switch (e.g., 2, 4, 8, 12, 24,

48 hours). The selection of time points should be guided by the expected turnover rates of

the proteins of interest.

To harvest, place the plate on ice, aspirate the medium, and wash the cell monolayer twice

with ice-cold PBS.

Scrape the cells into a small volume of ice-cold PBS, transfer to a microcentrifuge tube,

and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[3]
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Carefully remove the supernatant and store the cell pellets at -80°C until further

processing.

Phase 3: Sample Preparation for Mass Spectrometry
This phase prepares the harvested cell pellets for analysis by LC-MS/MS. All samples from all

time points should be processed in parallel to minimize experimental variability.

3.1. Cell Lysis and Protein Quantification:

Resuspend cell pellets in a lysis buffer (e.g., 9 M Urea, 50 mM Tris, pH 8.2) containing

protease and phosphatase inhibitors.[12]

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to

pellet cell debris.

Transfer the supernatant (containing the proteins) to a new tube and determine the protein

concentration using a compatible assay (e.g., BCA assay).

3.2. Reduction and Alkylation:

Take a standardized amount of protein (e.g., 50-100 µg) from each time point.

Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5 mM and

incubating for 30 minutes at 37°C.

Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 15

mM and incubating for 30 minutes at room temperature in the dark.[13]

3.3. Protein Digestion (In-Solution):

Dilute the urea concentration of the sample to less than 2 M by adding a digestion buffer

(e.g., 50 mM Ammonium Bicarbonate).

Add Lys-C protease at an enzyme-to-protein ratio of 1:50 (w/w).[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6342620/
https://info.gbiosciences.com/blog/silac-workflow-for-mass-spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC12159905/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate overnight at 37°C with gentle shaking.

Quench the digestion by adding formic acid to a final concentration of 1%.

3.4. Peptide Desalting:

Clean up the resulting peptide mixture to remove salts and detergents using C18

StageTips or a similar solid-phase extraction method.

Elute the peptides, dry them completely in a vacuum centrifuge, and store them at -80°C.

Phase 4: LC-MS/MS Analysis and Data Processing
4.1. LC-MS/MS:

Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1%

formic acid).

Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled with a

nano-liquid chromatography system.

The mass spectrometer will identify peptide sequences and quantify the signal intensity for

both the light (d0) and heavy (d4) versions of each peptide.

4.2. Data Analysis:

Process the raw MS data using a software platform capable of SILAC analysis, such as

MaxQuant or Proteome Discoverer.[1]

The software will calculate the heavy/light (H/L) ratio for each identified peptide at every

time point.

The rate of protein synthesis (k_s) can be determined by fitting the increase in the fraction

of the heavy-labeled protein over time to a first-order kinetics model. The half-life (t_1/2) of

a protein can be calculated from the degradation rate constant (k_deg) using the formula

t_1/2 = ln(2)/k_deg.
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Quantitative data from a dSILAC experiment is typically summarized in a table that tracks the

change in isotopic ratios over time, allowing for the calculation of turnover kinetics for each

protein.

Protein ID Gene Name Time (Hours)
Heavy/Light
Ratio

Calculated
Half-Life
(Hours)

P04049 P53 0 0.01 2.5

2 0.65

4 1.45

8 3.20

P60709 ACTB 0 0.01 75.3

12 0.12

24 0.26

48 0.55

Q06830 HSP90A 0 0.01 38.1

8 0.16

16 0.35

24 0.54

Note: This table contains illustrative data. Actual results will vary based on the cell line and

experimental conditions.

Application in Drug Development: Monitoring Target
Stability
dSILAC is a valuable tool in drug discovery for understanding how a compound affects the

stability of its target or downstream pathways.[9][14] For example, inhibiting the proteasome, a
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common strategy in cancer therapy, should lead to the stabilization and accumulation of many

short-lived regulatory proteins. This effect can be precisely quantified using dSILAC.
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Caption: A drug inhibiting the proteasome leads to decreased protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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